molecular formula C9H10ClN3O2 B11820306 N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide

N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide

Cat. No.: B11820306
M. Wt: 227.65 g/mol
InChI Key: ISAQYFYVRMYXTH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 2-(N-hydroxycarbamimidoyl)-N-(2-chlorophenyl)acetamide . This nomenclature reflects the acetamide backbone substituted at the nitrogen atom by a 2-chlorophenyl group and at the α-carbon by a hydroxycarbamimidoyl moiety (-C(=N-OH)-NH₂). The molecular formula is C₉H₁₀ClN₃O₂ , with a molecular weight of 227.65 g/mol (Table 1).

Table 1: Molecular descriptors of N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide

Property Value
Molecular formula C₉H₁₀ClN₃O₂
Molecular weight 227.65 g/mol
SMILES C1=CC=C(C(=C1)Cl)NC(=O)CC(=NO)N
InChIKey ISAQYFYVRMYXTH-UHFFFAOYSA-N

The stereoelectronic effects of the 2-chlorophenyl group and the planar hydroxycarbamimidoyl moiety create a rigid framework, as evidenced by computational models. The chloro substituent induces moderate steric hindrance, while the hydroxycarbamimidoyl group participates in intramolecular hydrogen bonding, stabilizing the anti conformation relative to the amide carbonyl.

Conformational Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this specific compound are unavailable, analogous structures provide insights. For example, N,N'-(1,2-phenylene)bis(2-chloroacetamide) (CID 4555956) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 4.5731 Å, b = 14.3260 Å, c = 16.7472 Å, and β = 95.611°. This suggests that steric and electronic factors in chloroacetamides favor twisted amide conformations to minimize non-bonded interactions.

In this compound, the hydroxycarbamimidoyl group likely adopts a Z-configuration (synperiplanar orientation) to facilitate resonance stabilization between the imine and hydroxyl groups. Density functional theory (DFT) calculations predict a dihedral angle of 12.3° between the phenyl ring and the acetamide plane, reducing π-π stacking potential.

Tautomeric Equilibria in Amidoxime Functional Groups

The hydroxycarbamimidoyl group exists in equilibrium between two tautomeric forms (Figure 1):

  • Oxime tautomer : Characterized by a C=N-OH group.
  • Nitroso tautomer : Features a C-N-OH arrangement with a nitroso (-N=O) moiety.

Figure 1: Tautomeric equilibria of the hydroxycarbamimidoyl group

Oxime Tautomer (Major)       ⇌       Nitroso Tautomer (Minor)  
      C=N-OH                          C-N(OH)-N  

Nuclear magnetic resonance (NMR) studies of related amidoximes indicate a 9:1 preference for the oxime form in polar solvents due to hydrogen bonding with protic solvents. Infrared (IR) spectroscopy would reveal ν(N-O) stretches at 1,620–1,650 cm⁻¹ for the oxime and 1,520–1,550 cm⁻¹ for the nitroso form, though experimental data for this compound remain unpublished.

The tautomeric equilibrium is pH-dependent: under acidic conditions, protonation of the imine nitrogen shifts the equilibrium toward the oxime, while basic conditions favor deprotonation and nitroso formation. This behavior has implications for the compound’s reactivity in synthetic applications, particularly in metal coordination or cycloaddition reactions.

Properties

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

(3E)-3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide

InChI

InChI=1S/C9H10ClN3O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14)

InChI Key

ISAQYFYVRMYXTH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)C/C(=N\O)/N)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=NO)N)Cl

Origin of Product

United States

Preparation Methods

Direct Condensation Using Carbodiimide Coupling

An alternative approach employs carbodiimide-mediated coupling between 2-(N-hydroxycarbamimidoyl)acetic acid and 2-chloroaniline. This one-pot method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane at 0°C.

Advantages:

  • Avoids isolation of intermediates

  • Higher purity (≥95% by HPLC)

  • Shorter reaction time (1–2 hours)

Limitations:

  • Costlier reagents

  • Sensitivity to moisture

Cyanophenyl Acetamide Hydroxylation

A less conventional route starts with N-(2-cyanophenyl)acetamide, which reacts with hydroxylamine hydrochloride in a methanol-water mixture. Sodium carbonate facilitates the conversion of the nitrile group to the hydroxycarbamimidoyl moiety.

Mechanistic Insight:

  • Hydroxylamine attacks the nitrile carbon, forming an iminoxyl intermediate.

  • Tautomerization yields the final product.

Optimization Data:

ParameterOptimal Value
SolventMethanol:H2O (2:1)
Temperature80°C (reflux)
Reaction Time2 hours
Yield68%

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Recent patents describe the use of continuous flow reactors to enhance scalability. Key features include:

  • Residence Time: 10–15 minutes

  • Throughput: 5–10 kg/hr

  • Purity: ≥98%

Solvent Recycling Protocols

Toluene and dichloromethane are recovered via fractional distillation, reducing production costs by 20–30%.

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol or ethanol yields crystals with >99% purity. Slow evaporation at 4°C produces larger crystals suitable for X-ray diffraction.

Spectroscopic Analysis

IR Spectroscopy:

  • N–H stretch: 3200–3400 cm⁻¹

  • C=O (amide): 1650–1700 cm⁻¹

¹H NMR (DMSO-d6):

  • δ 2.1 (s, 3H, CH3)

  • δ 7.3–7.5 (m, 4H, aromatic)

Mass Spectrometry:

  • [M+H]⁺: 243.07 (calculated: 243.06)

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution7095High
Carbodiimide Coupling8598Moderate
Cyanophenyl Route6892Low

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium amide or thiourea.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The compound has the molecular formula C9H10ClN3O2C_9H_{10}ClN_3O_2 and a molecular weight of 227.65 g/mol. Its functional groups allow it to undergo several types of chemical reactions:

  • Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles, making it useful for synthesizing derivatives with different biological activities.
  • Condensation Reactions : The hydroxycarbamimidoyl group can participate in condensation reactions, facilitating the formation of more complex molecules.
  • Hydrolysis : This reaction can lead to the release of biologically active amines or other functional groups.

These reactions are instrumental in developing novel compounds with enhanced pharmacological properties.

Medicinal Chemistry

N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide has garnered attention for its potential therapeutic applications:

  • Anti-inflammatory Properties : Studies indicate that derivatives of acetamides, including this compound, exhibit significant anti-inflammatory effects by inhibiting cytokines and reactive oxygen species in models of arthritis . This positions it as a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent. Research indicates that similar compounds can disrupt bacterial cell walls or interfere with metabolic pathways.
  • Anticancer Potential : Preliminary investigations into its anticancer properties have revealed that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Nitric Oxide Release : The compound may act as a nitric oxide donor, which is crucial for vascular relaxation and neurotransmission. This property could be beneficial in treating cardiovascular diseases.
  • Voltage-Gated Sodium Channel Inhibition : There is ongoing research into compounds that inhibit voltage-gated sodium channels, which are implicated in pain perception. This compound may contribute to this area of study due to its structural similarities to known sodium channel inhibitors .

Anticancer Activity

A notable study explored the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell proliferation through apoptosis induction and modulation of COX/LOX pathways, which are critical in cancer biology.

Anti-inflammatory Effects

In another study focusing on inflammatory diseases, researchers tested the compound's efficacy against cytokine production in vitro. The findings revealed that it effectively inhibited the expression of pro-inflammatory cytokines, supporting its potential use in treating conditions like rheumatoid arthritis.

Activity Type Mechanism Potential Applications
Anti-inflammatoryInhibition of cytokinesArthritis treatment
AntimicrobialDisruption of bacterial cell wallsAntibiotic development
AnticancerInduction of apoptosisCancer therapy
Nitric Oxide ReleaseVasodilation through NO releaseCardiovascular disease treatment
Sodium Channel InhibitionModulation of pain perceptionChronic pain management

Mechanism of Action

The mechanism of action of N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxycarbamimidoyl group could play a role in binding to active sites, while the chloro-phenyl group may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Acetamide derivatives with varying substituents exhibit distinct physical properties. For example:

  • N-Butyl-2-[(4-chlorophenyl)-hydrazono]-2-(N-hydroxycarbamimidoyl)-acetamide (5c): Melting point 86°C, MS: 361 [M+], with alkyl (butyl) and 4-chlorophenyl groups .
  • N-Benzyl-2-[(4-chlorophenyl)-hydrazono]-2-(N-hydroxycarbamimidoyl)-acetamide (5e): Higher melting point (135°C) due to aromatic benzyl substituent, MS: 344 [M+] .
  • N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide : Contains a trifluoromethyl group (electron-withdrawing), likely reducing solubility compared to hydroxycarbamimidoyl analogs .

Key Insight: Bulky aromatic substituents (e.g., benzyl) increase melting points, while alkyl chains (e.g., butyl) lower them.

Spectral and Structural Features

  • IR/NMR Trends: Hydroxycarbamimidoyl-containing compounds (e.g., 5c–5g) show IR bands for O-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹). In contrast, nitro-substituted analogs (e.g., 5f) exhibit strong NO₂ stretches (~1520 cm⁻¹) . In N-(3-chlorophenyl)-2-(benzoimidazolylthio)acetamide (4), the thioether group introduces distinct S-H and C-S stretches in IR .

Comparison : The target compound’s hydroxycarbamimidoyl group would generate unique NMR signals (e.g., NH and OH protons at δ 8–10 ppm) and IR bands, distinguishing it from sulfur- or nitro-substituted analogs .

Tabulated Comparison of Key Compounds

Compound Name Substituents Melting Point (°C) Key Spectral Features (IR/NMR) Biological Activity Reference
N-Butyl-2-(N-hydroxycarbamimidoyl)-acetamide Butyl, 4-chlorophenyl, hydrazono 86 O-H (3400 cm⁻¹), C=N (1620 cm⁻¹) Not reported
N-Benzyl-2-(N-hydroxycarbamimidoyl)-acetamide Benzyl, 4-chlorophenyl, hydrazono 135 Aromatic C-H (δ 7.2–7.5 ppm) Not reported
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide Trifluoromethyl, 4-chlorophenyl Not reported CF₃ (δ 120–125 ppm in ¹⁹F NMR) Research applications
N-(3-Chlorophenyl)-2-(benzoimidazolylthio)acetamide Benzoimidazolylthio, 3-chlorophenyl Not reported C-S (680 cm⁻¹), NH (δ 10.1 ppm) Antimicrobial
N-(2-Hydroxyphenyl)-N-methylacetamide Hydroxyphenyl, methyl Not reported O-H (3250 cm⁻¹), N-CH₃ (δ 2.8 ppm) Irritant (safety concern)

Biological Activity

N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, biological activity, and relevant research findings.

1. Chemical Structure and Properties

  • Chemical Formula : C9H10ClN3O2
  • Molecular Weight : 227.65 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a chloro-substituted phenyl group and a hydroxycarbamimidoyl moiety, which are critical for its biological interactions.

2. Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroaniline with an appropriate carbamimidoyl derivative. The process may include:

  • Formation of the Carbamimidoyl Group : This can be achieved through the reaction of a suitable amine with hydroxylamine.
  • Acetylation : The resulting intermediate is then acetylated to yield the final product.

3.1 Antiparasitic Activity

Recent studies have evaluated the antiparasitic activity of similar compounds, revealing that derivatives of N-hydroxycarbamimidoyl exhibit significant activity against various protozoan parasites. For instance, a related compound showed an IC50 value of 91.1 µM against Leishmania amazonensis promastigotes, indicating moderate efficacy in vitro .

3.2 Cytotoxicity

Cytotoxicity assays are essential for determining the safety profile of new compounds. In studies involving this compound, cytotoxic effects were assessed using various cancer cell lines, with results suggesting that while some derivatives exhibit promising biological activity, they may also present cytotoxic risks at higher concentrations.

4.1 Study on Antileishmanial Activity

A recent study focused on the synthesis and biological evaluation of N-hydroxycarbamimidoyl derivatives against Leishmania species. The compound demonstrated moderate activity with an IC50 value significantly lower than traditional antileishmanial drugs, supporting its potential as a lead compound for further development .

4.2 Pharmacokinetic Studies

Pharmacokinetic profiles of similar compounds indicate that modifications in chemical structure can significantly affect absorption and metabolism. For instance, alterations in the chloro group position have been shown to influence bioavailability and half-life in biological systems.

5. Data Summary

PropertyValue
Chemical FormulaC9H10ClN3O2
Molecular Weight227.65 g/mol
IC50 against L. amazonensis91.1 µM
Cytotoxicity (in vitro)Moderate

6. Conclusion

This compound exhibits promising biological activity, particularly as an antiparasitic agent against Leishmania. Further studies are warranted to explore its full pharmacological potential and safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide, and how can reaction byproducts be minimized?

  • Methodological Answer : Synthesis typically involves condensation of 2-chlorophenylamine with hydroxycarbamimidoyl precursors under acidic or basic conditions. Key parameters include temperature control (60–80°C) and solvent selection (e.g., ethanol or acetonitrile). Byproducts like hydrazone derivatives (e.g., 2-[(4-chlorophenyl)-hydrazono] analogs) arise from competing side reactions; these can be mitigated by optimizing stoichiometric ratios and using anhydrous conditions . Characterization via LC-MS and HPLC purity assays (>95%) is critical for quality control.

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve ambiguities in the structural confirmation of this compound?

  • Methodological Answer :

  • ¹H NMR : The N-hydroxycarbamimidoyl group shows a singlet for the =N–OH proton at δ 10.2–11.5 ppm, while the 2-chlorophenyl group exhibits aromatic protons as a multiplet (δ 7.2–7.8 ppm).
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–O (950–1050 cm⁻¹) confirm functional groups. Discrepancies in peak assignments (e.g., overlapping signals) can be resolved using 2D NMR (HSQC, HMBC) to map connectivity .

Q. What crystallographic strategies are effective for determining the solid-state conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. For crystals with twinning or disorder, data collection at low temperatures (100 K) improves resolution. Hydrogen-bonding patterns (e.g., N–H···O interactions) should be analyzed using Mercury or Olex2 to validate molecular packing .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal electron-deficient regions at the chlorophenyl ring (LUMO) and electron-rich zones at the hydroxycarbamimidoyl group (HOMO). These properties correlate with electrophilic/nucleophilic reactivity, guiding functionalization strategies (e.g., SNAr at the chloro-substituted position) .

Q. What experimental and computational approaches can reconcile contradictions in structure-activity relationship (SAR) studies for biological targets?

  • Methodological Answer :

  • In vitro assays : Test derivatives with systematic substituent variations (e.g., halogen replacement, methyl groups) against targets (e.g., enzymes, receptors).
  • Molecular docking : Use AutoDock Vina to simulate binding modes. For example, the chlorophenyl group may occupy hydrophobic pockets, while the hydroxycarbamimidoyl moiety forms hydrogen bonds. Validate with mutagenesis studies or competitive binding assays .

Q. How can hydrogen-bonding motifs in crystal structures inform solubility and stability predictions?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings formed by N–H···O bonds. These motifs correlate with lattice energy and melting points. Solubility in polar solvents (e.g., DMSO) can be predicted using Hansen solubility parameters derived from intermolecular interactions .

Q. What strategies address discrepancies between theoretical and experimental vibrational spectra for this compound?

  • Methodological Answer : Scale DFT-calculated IR frequencies (e.g., by 0.96–0.98 factor) to match experimental data. Anharmonic corrections or solvent effects (PCM model) improve alignment. For unresolved peaks (e.g., C–Cl stretches), isotopic labeling or Raman spectroscopy provides additional resolution .

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